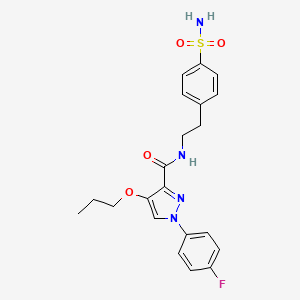

1-(4-fluorophényl)-4-propoxy-N-(4-sulfamoylphénéthyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

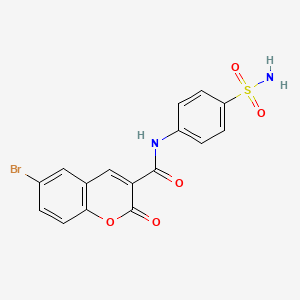

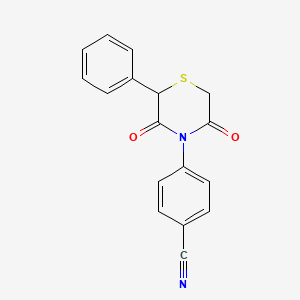

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O4S and its molecular weight is 446.5. The purity is usually 95%.

BenchChem offers high-quality 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteur de l'anhydrase carbonique

Ce composé est un dérivé de la classe des pyridazinones. Il a été identifié comme un inhibiteur puissant et sélectif de l'anhydrase carbonique II humaine . Les inhibiteurs de l'anhydrase carbonique ont diverses applications thérapeutiques, notamment les agents antiglaucome, anticonvulsivants et anticancéreux .

Agent antiglaucome

En tant qu'inhibiteur de l'anhydrase carbonique II, ce composé pourrait potentiellement être utilisé comme agent antiglaucome . Le glaucome est un groupe de maladies oculaires qui endommagent le nerf optique, essentiel à une bonne vision. Ces dommages sont souvent causés par une pression anormalement élevée dans l'œil.

Agent anticonvulsivant

Les inhibiteurs de l'anhydrase carbonique II ont également été utilisés comme anticonvulsivants . Par conséquent, ce composé pourrait potentiellement être utilisé dans le traitement des crises.

Agent anticancéreux

Ce composé pourrait potentiellement être utilisé comme agent anticancéreux . Il a été constaté que les inhibiteurs de l'anhydrase carbonique II possédaient des propriétés anticancéreuses .

Mécanisme D'action

Target of Action

The primary targets of the compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide are the human carbonic anhydrase (hCA) isoforms, specifically hCA IX and hCA XII . These isoforms have been identified as anticancer targets against solid hypoxic tumors .

Mode of Action

The compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide interacts with its targets, hCA IX and hCA XII, by inhibiting their activity . This inhibition results in a decrease in the growth of cancer cells, particularly in hypoxic conditions .

Biochemical Pathways

The compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide affects the carbonic anhydrase pathway . By inhibiting hCA IX and hCA XII, it disrupts the regulation of pH in cancer cells, which is crucial for tumor cell survival and proliferation .

Pharmacokinetics

It is suggested that the compound has good pharmacokinetic and physicochemical properties , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide include a significant increase in the percentage of apoptotic cells and a notable decrease in cell viability . This suggests that the compound induces apoptosis in cancer cells, leading to a reduction in tumor growth .

Action Environment

The efficacy and stability of 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide can be influenced by environmental factors such as oxygen levels. The compound has been shown to be particularly effective under hypoxic conditions, which are often found in solid tumors .

Analyse Biochimique

Biochemical Properties

The compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to bind to Carbonic Anhydrase II, a key enzyme involved in maintaining pH balance within cells . The nature of this interaction is primarily through the formation of hydrogen bonds and hydrophobic interactions .

Cellular Effects

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Metabolic Pathways

1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide and its effects on activity or function are areas of active research. Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-propoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O4S/c1-2-13-30-19-14-26(17-7-5-16(22)6-8-17)25-20(19)21(27)24-12-11-15-3-9-18(10-4-15)31(23,28)29/h3-10,14H,2,11-13H2,1H3,(H,24,27)(H2,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFNPYHWYTUKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

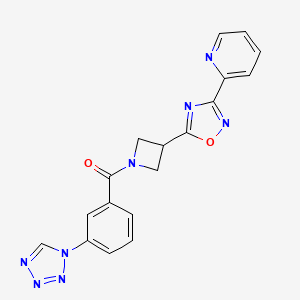

![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)

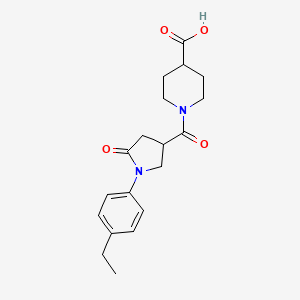

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)

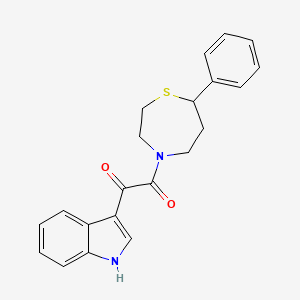

![N-(3-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2583771.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)